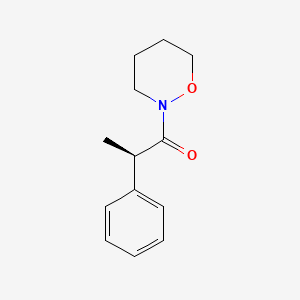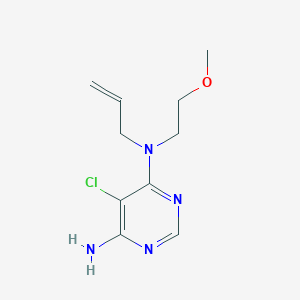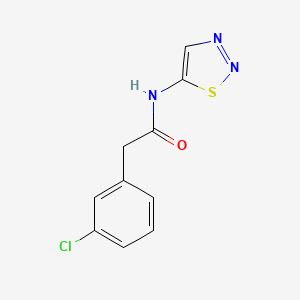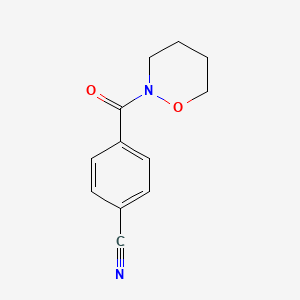
(2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one, also known as PNU-69176E, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mecanismo De Acción
The mechanism of action of (2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one is not fully understood, but it is thought to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor plays a key role in the regulation of neurotransmitter release and synaptic plasticity, making it a promising target for the development of new therapeutic agents.
Biochemical and Physiological Effects:
(2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the regulation of ion channels. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor, which allows researchers to selectively modulate this receptor without affecting other neurotransmitter systems. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain stable concentrations over extended periods of time.
Direcciones Futuras
There are many potential future directions for research on (2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one, including further studies of its mechanism of action, its potential use in the treatment of neurological disorders, and its potential as a tool for investigating the role of the α7 nicotinic acetylcholine receptor in various physiological and pathological processes. Additionally, new analogs of (2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one could be developed with improved pharmacokinetic properties, allowing for more effective use in both basic and clinical research.
Métodos De Síntesis
The synthesis of (2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one involves several steps, including the condensation of benzaldehyde with 2-aminoethanol to form 2-phenyl-2-hydroxyethylamine. This intermediate is then reacted with phosgene to form the corresponding isocyanate, which is subsequently cyclized with trimethylene oxide to produce the oxazolidinone ring. The resulting compound is then treated with acid to form the final product, (2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one.
Aplicaciones Científicas De Investigación
(2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one has been used in a wide range of scientific research applications, including studies of neurotransmitter release, synaptic plasticity, and the regulation of ion channels. This compound has also been investigated for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11(12-7-3-2-4-8-12)13(15)14-9-5-6-10-16-14/h2-4,7-8,11H,5-6,9-10H2,1H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEZNBDLBBQSFU-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)C(=O)N2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-5-propan-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B6623945.png)
![3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide](/img/structure/B6623946.png)

![(5-Methylthiophen-3-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6623962.png)
![2-cyclopropyl-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B6623970.png)
![1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea](/img/structure/B6623976.png)
![2-(2-Ethylphenyl)-1-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B6623978.png)
![2-(2-ethylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6623979.png)


![3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide](/img/structure/B6624018.png)
![2-[(3-cyano-6-methylpyridin-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide](/img/structure/B6624024.png)
